molecular formula C6H18NNaSi2 B093598 Sodium bis(trimethylsilyl)amide CAS No. 1070-89-9

Sodium bis(trimethylsilyl)amide

Cat. No.: B093598
CAS No.: 1070-89-9
M. Wt: 183.37 g/mol
InChI Key: WRIKHQLVHPKCJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium bis(trimethylsilyl)amide can be synthesized through several methods. One common method involves the reaction of sodium hydride with hexamethyldisilazane . The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction:

NaH+HN(Si(CH₃)₃)₂NaN(Si(CH₃)₃)₂+H₂\text{NaH} + \text{HN(Si(CH₃)₃)₂} \rightarrow \text{NaN(Si(CH₃)₃)₂} + \text{H₂} NaH+HN(Si(CH₃)₃)₂→NaN(Si(CH₃)₃)₂+H₂

Another method involves the direct reaction of molten sodium with hexamethyldisilazane at high temperatures :

Na+HN(Si(CH₃)₃)₂NaN(Si(CH₃)₃)₂+12H₂\text{Na} + \text{HN(Si(CH₃)₃)₂} \rightarrow \text{NaN(Si(CH₃)₃)₂} + \frac{1}{2}\text{H₂} Na+HN(Si(CH₃)₃)₂→NaN(Si(CH₃)₃)₂+21​H₂

Industrial Production Methods

Industrial production of this compound typically involves the reaction of sodium metal with hexamethyldisilazane in a controlled environment to ensure high purity and yield . The product is then purified by distillation or sublimation to remove any impurities .

Chemical Reactions Analysis

Scientific Research Applications

Deprotonation Reactions

NaHMDS is primarily utilized as a strong base for deprotonating weakly acidic compounds, such as ketones, esters, and alcohols, to generate enolate derivatives. This property is crucial for various synthetic pathways:

  • Enolate Formation : Deprotonation of ketones and esters to form enolates, which can undergo further reactions like alkylation or condensation.
    R2C O+NaHMDSR2C C O +Na+\text{R}_2\text{C O}+\text{NaHMDS}\rightarrow \text{R}_2\text{C C O }+\text{Na}^+
  • Wittig Reaction : NaHMDS facilitates the generation of Wittig reagents by deprotonating phosphonium salts, enabling the synthesis of alkenes.

Generation of Carbenes

NaHMDS can generate carbenes through the dehydrohalogenation of halocarbons. These carbenes are valuable intermediates in organic synthesis:

  • Carbene Formation :
    R X+NaHMDSR C+HX+Na+\text{R X}+\text{NaHMDS}\rightarrow \text{R C}+\text{HX}+\text{Na}^+

Amination Reactions

The compound converts alkyl halides to amines through a two-step process involving N-alkylation followed by hydrolysis:

NaHMDS+R XR N Si CH +NaXR N Si CH +H2ORNH2+ Si CH 2O\begin{align*}\text{NaHMDS}+\text{R X}&\rightarrow \text{R N Si CH }+\text{NaX}\\\text{R N Si CH }+\text{H}_2\text{O}&\rightarrow \text{RNH}_2+\text{ Si CH 2O}\end{align*}

This method has been extended to aminomethylation reactions using methoxy-substituted derivatives.

Applications in Total Synthesis

NaHMDS plays a significant role in the total synthesis of complex organic molecules, particularly alkaloids. It is employed in several named reactions:

  • Mannich Reaction : Used to synthesize β-amino carbonyl compounds.
  • Diels-Alder Reaction : Acts as a base to facilitate cycloaddition reactions.

Case studies illustrate its effectiveness in synthesizing natural products and pharmaceuticals.

Data Table: Summary of Applications

Application TypeReaction TypeExample Products
DeprotonationEnolate Formationβ-keto esters
Carbene GenerationDehydrohalogenationSubstituted cyclopropanes
AminationN-AlkylationPrimary amines
Total SynthesisMannich Reactionβ-Amino carbonyls
Total SynthesisDiels-Alder ReactionCyclohexene derivatives

Case Studies

  • Alkaloid Synthesis :
    Recent studies have demonstrated the use of NaHMDS in the synthesis of complex alkaloids via the Mannich reaction, yielding products with high stereoselectivity and efficiency .
  • Coordination Chemistry :
    NaHMDS has been utilized in coordination chemistry to form stable complexes with rare earth metals, enhancing the understanding of their structural properties .
  • Material Science :
    The compound is also explored for its potential applications in developing new materials, particularly in polymer chemistry where it serves as a catalyst for polymerization reactions .

Biological Activity

Sodium bis(trimethylsilyl)amide, commonly referred to as NaHMDS, is a versatile organosilicon compound with significant applications in organic synthesis and biological research. Its unique properties as a strong base and its ability to act as a nucleophile make it an important reagent in various chemical reactions. This article explores the biological activity of NaHMDS, emphasizing its roles in synthetic chemistry, potential antimicrobial properties, and its interactions with metal complexes.

This compound has the chemical formula NaN(Si(CH₃)₃)₂. It is characterized by a polar covalent Na–N bond and exhibits trimeric behavior in nonpolar solvents. The compound is soluble in various organic solvents, including ethers and aromatic hydrocarbons, which enhances its utility in synthetic applications .

Property Value
Molecular FormulaC₆H₁₈NNaSi₂
Molecular Weight183.38 g/mol
Melting Point171°C to 175°C
SolubilitySoluble in hexane, toluene, ether, THF, benzene
SensitivityMoisture sensitive

Applications in Organic Synthesis

NaHMDS is predominantly used as a strong base for deprotonation reactions. It facilitates the generation of enolates from ketones and esters, enabling further synthetic transformations. Additionally, it is employed to produce carbenes through the dehydrohalogenation of halocarbons and to generate Wittig reagents from phosphonium salts .

Key Reactions Involving NaHMDS:

  • Deprotonation of weakly acidic compounds: Converts O–H, S–H, and N–H bonds into nucleophiles.
  • Synthesis of amines: Reacts with alkyl halides to form amines via N-alkylation followed by hydrolysis.
  • Polymerization catalyst: Accelerates the polymerization of phenylacetylene when used with rhodium(I) catalysts.

Biological Activity and Antimicrobial Properties

Recent studies have begun to explore the biological activity of this compound beyond its synthetic applications. Notably, there has been interest in its potential as an antimicrobial agent.

Case Study: Antimicrobial Research

A study highlighted that NaHMDS was investigated for its antimicrobial properties against various bacterial strains. The compound was found to exhibit selective inhibition against certain pathogens, suggesting potential applications in developing new antibacterial agents .

Interaction with Metal Complexes

NaHMDS has shown promise in coordination chemistry, particularly in reducing metal ions. For instance, research indicates that it can reduce Cu(II) to Cu(I), forming stable complexes that may have implications for catalysis and material science .

Mechanistic Insights:

  • Reduction Process: X-ray absorption spectroscopy (XAS) and electron paramagnetic resonance (EPR) studies revealed that NaHMDS acts as an electron donor, facilitating the transformation of copper species in catalytic cycles .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity and applications of this compound:

Study Findings
Structural Characterization Investigated synthesis routes for sodium bis(silyl)amides; explored steric effects on structural features.
Antimicrobial Activity Demonstrated selective inhibition against bacterial strains; potential for development of new antibacterial agents.
Reduction of Cu(II) NaHMDS effectively reduces Cu(II) to Cu(I), forming stable complexes; implications for catalysis.

Q & A

Basic Research Questions

Q. What role does NaHMDS play in the enolization of carbonyl compounds, and how does its steric hindrance influence reaction outcomes?

NaHMDS is a strong, non-nucleophilic base (pKa ~26-30 in THF/DMSO) that deprotonates carbonyl compounds to generate enolates . Its steric bulk from two trimethylsilyl (TMS) groups prevents nucleophilic side reactions, ensuring selective enolate formation. For example, in ketone enolization, NaHMDS favors the less substituted enolate due to steric constraints, which is critical for controlling regioselectivity in aldol or alkylation reactions .

Q. Why is tetrahydrofuran (THF) the preferred solvent for NaHMDS in stereoselective reactions?

THF stabilizes NaHMDS via coordination to the sodium ion, enhancing its solubility and reactivity. Evidence from density functional theory (DFT) studies shows that THF’s polarity and Lewis basicity promote optimal transition-state geometries, leading to high stereoselectivity in enolization and Wittig reactions . Alternative solvents like toluene or hexane may reduce selectivity due to weaker coordination .

Q. What safety protocols are essential when handling NaHMDS solutions?

NaHMDS is highly flammable (flash point: -17°C in THF) and corrosive. Key protocols include:

  • Use of inert atmosphere (N₂/Ar) to prevent moisture-induced decomposition .
  • Personal protective equipment (PPE): flame-resistant lab coats, nitrile gloves, and face shields .
  • Storage in sealed containers under dry conditions, as it reacts violently with water to release NH₃ .

Advanced Research Questions

Q. How can solvent and temperature variations resolve contradictions in enolate regioselectivity?

Conflicting regioselectivity data (e.g., kinetic vs. thermodynamic control) often arise from solvent polarity and temperature. For example:

  • In THF at -78°C, NaHMDS favors kinetic enolates due to rapid deprotonation.
  • In toluene at 0°C, slower equilibration allows thermodynamic control .
    Methodological recommendation: Use low-temperature NMR or in-situ IR to monitor enolate formation and validate solvent/temperature effects .

Q. What mechanistic insights explain NaHMDS’s efficiency in generating halogenated carbenes from dihalomethanes?

NaHMDS deprotonates CH₂X₂ (X = Br, I) to form [CX₂⁻] intermediates, which eliminate X⁻ to yield carbenes (e.g., CHBr). The bulky TMS groups prevent carbene dimerization, enabling cyclopropanation of alkenes. Kinetic studies suggest that THF stabilizes the sodium counterion, accelerating deprotonation . For reproducibility, maintain strict anhydrous conditions to avoid carbene hydrolysis .

Q. How do concentration and counterion effects impact NaHMDS’s reactivity in coordinating metal complexes?

NaHMDS acts as a ligand in transition-metal catalysis (e.g., Mn, Sr complexes). Higher concentrations (2M vs. 1M in THF) increase ligand availability, stabilizing metal centers and altering reaction pathways. For example, in strontium adducts, THF coordination competes with NaHMDS, requiring stoichiometric adjustments . X-ray crystallography or ESI-MS can elucidate coordination geometries .

Q. Why do conflicting reports exist on NaHMDS’s nucleophilicity in SN2 reactions?

While NaHMDS is typically non-nucleophilic, steric hindrance from TMS groups can be overcome in polar aprotic solvents (e.g., DMF) or with highly electrophilic substrates (e.g., allylic halides). Contradictions arise from solvent-dependent ion-pairing: in THF, tight ion pairs reduce nucleophilicity, whereas in DMF, solvent-separated ions enhance it . Validate via Hammett plots or kinetic isotope effects .

Q. Methodological Recommendations

  • Enolate Characterization : Use quench-and-analyze techniques with electrophiles (e.g., TMSCl) to trap enolates for GC-MS or NMR analysis .
  • Reaction Optimization : Screen solvents (THF vs. toluene) and temperatures (-78°C to 25°C) to control regioselectivity .
  • Safety Mitigation : Employ Schlenk lines for air-sensitive reactions and avoid plastic syringes (THF can degrade certain plastics) .

Properties

IUPAC Name

sodium;bis(trimethylsilyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18NSi2.Na/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIKHQLVHPKCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18NNaSi2
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Related CAS

999-97-3 (Parent)
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1)
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DSSTOX Substance ID

DTXSID5061451
Record name N-Sodiohexamethyldisilazane
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Molecular Weight

183.37 g/mol
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Physical Description

Off-white odorless crystals; [Alfa Aesar MSDS]
Record name Sodium bis(trimethylsilyl)amide
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CAS No.

1070-89-9
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1)
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Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1)
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Record name N-Sodiohexamethyldisilazane
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Record name N-sodiohexamethyldisilazane
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Synthesis routes and methods

Procedure details

The chemistry of the final HMDS filtrate treatment step is complex. The reactions occurring in the final amide treatment and distillation steps are, however, not fully understood. Thus, the following description should be understood as presently incomplete and partly hypothetical. In liquid anhydrous ammonia, sodium amide reacts rapidly with ammonium chloride to form ammonia and sodium chloride according to the formula: ##STR1## This reaction proceeds slowly, if at all, in HMDS. The ammonium chloride appears to react with a reaction product formed when crude HMDS is "treated" with sodium amide. In this regard, literature reports that sodium bis(trimethylsilyl)amide is formed from the reaction of sodium amide and HMDS in benzene as follows: ##STR2## This reaction proceeds moderately at 25°-30° C. with evolution of ammonia without benzene as a solvent.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Sodium bis(trimethylsilyl)amide
Reactant of Route 2
Sodium bis(trimethylsilyl)amide
Reactant of Route 3
Sodium bis(trimethylsilyl)amide

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